PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.
[2] Neither a freely available source nor one with a DOI was found for this specific point.
Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:
[3] Neither a freely available source nor one with a DOI was found for this specific point.
FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.
Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.
Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.
Acute Toxic;Irritant